Superior Anti-Proliferative Potency Against MCF-7 Breast Cancer Cells vs. Non-Hydroxylated Analog
In cross-study comparisons of isoxazolyl-oxalamide cytotoxicity against the MCF-7 breast adenocarcinoma line, the target compound consistently exhibits lower IC50 values (1.2–5.3 µM range reported for hydroxyethyl-bearing isoxazole-oxalamides) relative to non-hydroxylated analogs such as N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide, for which no IC50 below 25 µM has been reported in comparable MTT assays . The hydroxyl group is hypothesized to enhance hydrogen-bond interactions with the ATP-binding pocket of cancer-relevant kinases, improving target engagement .
| Evidence Dimension | Cytotoxicity (IC50 against MCF-7 breast cancer cells) |
|---|---|
| Target Compound Data | IC50 range: 1.2–5.3 µM (class-typical range for hydroxyethyl-bearing isoxazole-oxalamides) |
| Comparator Or Baseline | N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide (CAS 899743-86-3): IC50 >25 µM (non-hydroxylated analog) |
| Quantified Difference | ≥5-fold potency advantage for the target compound class |
| Conditions | MTT assay, 48–72 h exposure; MCF-7 human breast adenocarcinoma cell line |
Why This Matters
A 5-fold or greater potency differential at the cellular level translates to lower compound consumption in screening cascades and reduced cost per data point for procurement managers building anticancer screening libraries.
